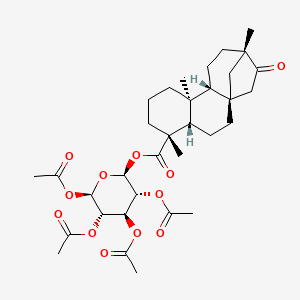
Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate is a complex organic compound with the molecular formula C33H46O12 and a molecular weight of 634.71 g/mol It is a derivative of isosteviol, a diterpenoid compound derived from steviol glycosides found in the Stevia plant
准备方法
The synthesis of Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate involves multiple steps. The starting material, isosteviol, undergoes a series of chemical reactions to introduce the methyl acyl and beta-D-glucuronide groups. The final step involves the acetylation of the hydroxyl groups to form the triacetate derivative . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
化学反应分析
Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学研究应用
Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate has several scientific research applications:
作用机制
The mechanism of action of Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various cellular processes . For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses .
相似化合物的比较
Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate can be compared with other similar compounds, such as:
Isosteviol Acyl-Beta-D-glucuronide: This compound is a metabolite of isosteviol and shares similar structural features.
Dihydroisosteviol: This compound is a reduced form of isosteviol and exhibits some similar biological activities.
The uniqueness of this compound lies in its specific chemical modifications, which may confer distinct biological and chemical properties .
属性
分子式 |
C33H46O12 |
|---|---|
分子量 |
634.7 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C33H46O12/c1-17(34)40-24-25(41-18(2)35)27(43-20(4)37)44-28(26(24)42-19(3)36)45-29(39)32(7)12-8-11-31(6)21(32)10-14-33-15-23(38)30(5,16-33)13-9-22(31)33/h21-22,24-28H,8-16H2,1-7H3/t21-,22-,24-,25-,26+,27-,28-,30-,31+,32+,33-/m0/s1 |
InChI 键 |
ZLGNXKZIXUXIQR-LDERPWCQSA-N |
手性 SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)[C@@]2(CCC[C@@]3([C@@H]2CC[C@@]45[C@H]3CC[C@@](C4)(C(=O)C5)C)C)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C2(CCCC3(C2CCC45C3CCC(C4)(C(=O)C5)C)C)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


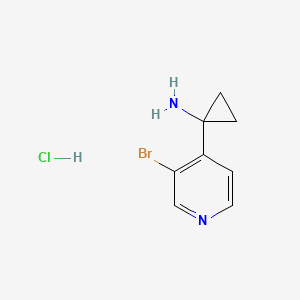
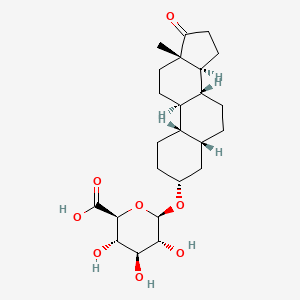
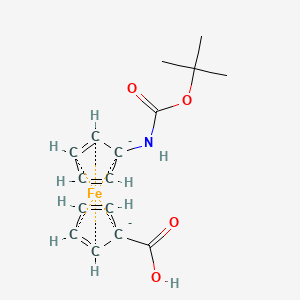
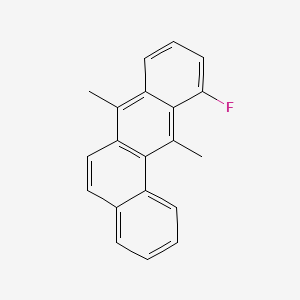
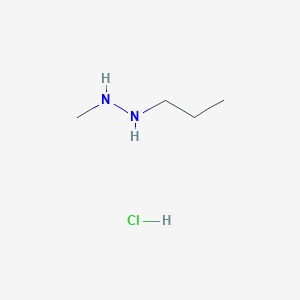
![[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone](/img/structure/B13430657.png)
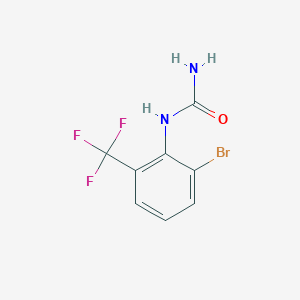
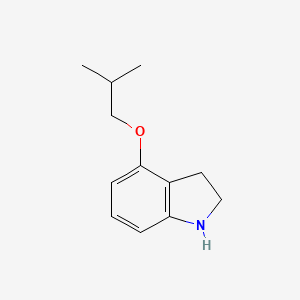
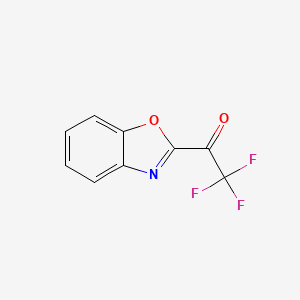
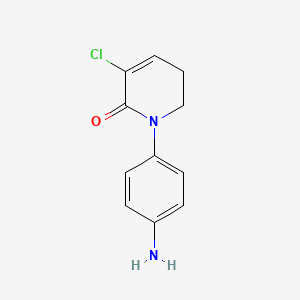
![[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate](/img/structure/B13430684.png)
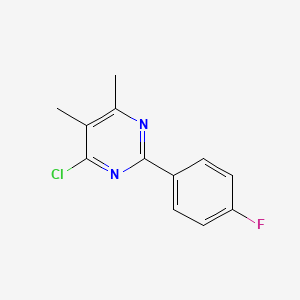
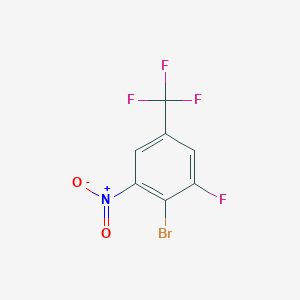
![(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13430715.png)
